2-(1,1-Dioxo-1,2-thiazolidin-2-yl)hexanoic acid
Description
2-(1,1-Dioxo-1,2-thiazolidin-2-yl)hexanoic acid is a chemical compound with the molecular formula C9H17NO4S It belongs to the class of thiazolidines, which are five-membered heterocyclic compounds containing sulfur and nitrogen atoms
Properties
IUPAC Name |
2-(1,1-dioxo-1,2-thiazolidin-2-yl)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4S/c1-2-3-5-8(9(11)12)10-6-4-7-15(10,13)14/h8H,2-7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGCACXGPOIQRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)N1CCCS1(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)hexanoic acid typically involves the reaction of hexanoic acid with a thiazolidine derivative under specific conditions. One common method includes the use of thionyl chloride to activate the carboxylic acid group of hexanoic acid, followed by the addition of a thiazolidine derivative. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(1,1-Dioxo-1,2-thiazolidin-2-yl)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives. Substitution reactions can result in a variety of modified thiazolidine compounds .
Scientific Research Applications
2-(1,1-Dioxo-1,2-thiazolidin-2-yl)hexanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)hexanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(1,1-Dioxo-1,2-thiazolidin-2-yl)acetic acid: This compound has a similar structure but with an acetic acid moiety instead of a hexanoic acid moiety.
Thiazolidine-2,4-dione: Another thiazolidine derivative with different functional groups and properties.
2-(1,1-Dioxo-1,2-thiazolidin-2-yl)propanoic acid: Similar structure with a propanoic acid moiety.
Uniqueness
2-(1,1-Dioxo-1,2-thiazolidin-2-yl)hexanoic acid is unique due to its specific combination of a thiazolidine ring and a hexanoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Biological Activity
2-(1,1-Dioxo-1,2-thiazolidin-2-yl)hexanoic acid is a thiazolidine derivative with notable biological properties. This compound has garnered attention for its potential applications in medicinal chemistry, particularly due to its antimicrobial and antifungal activities. The following sections detail its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₇NO₄S. It features a thiazolidine ring structure that contributes to its unique biological properties. The compound's synthesis typically involves the reaction of hexanoic acid with a thiazolidine derivative under controlled conditions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. This interaction can lead to:
- Inhibition of microbial growth : The compound has been shown to inhibit the growth of various bacteria and fungi by disrupting their metabolic pathways.
- Modulation of cellular signaling : It may alter signaling pathways involved in inflammation and immune responses.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) studies have demonstrated effective inhibition against pathogens such as Escherichia coli and Staphylococcus aureus.
- Comparative studies show that its activity can exceed that of traditional antibiotics like ampicillin .
| Bacterial Strain | MIC (mg/mL) | Comparison with Ampicillin |
|---|---|---|
| E. coli | 0.004 | More potent |
| S. aureus | 0.008 | Comparable |
| Enterobacter cloacae | 0.004 | Significantly more potent |
Antifungal Activity
The compound also displays antifungal properties:
- It has shown effectiveness against various fungal strains, with MIC values similar to or lower than those of established antifungal agents.
| Fungal Strain | MIC (mg/mL) | Most Sensitive Strain |
|---|---|---|
| Candida albicans | 0.006 | T. viride |
| Aspergillus fumigatus | 0.060 | Least sensitive |
Study on Antibacterial Activity
A recent study evaluated the antibacterial efficacy of various thiazolidine derivatives, including this compound. The results indicated that this compound exhibited superior antibacterial activity against multiple strains compared to traditional antibiotics .
Study on Antifungal Properties
Another investigation assessed the antifungal potential of the compound against common pathogens like Candida species. The findings revealed that it significantly inhibited fungal growth at low concentrations, suggesting potential for therapeutic applications in treating fungal infections .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
